molecular formula C11H19NO2 B1289903 1-Cyclopentylpiperidine-4-carboxylic acid CAS No. 897094-32-5

1-Cyclopentylpiperidine-4-carboxylic acid

Cat. No.: B1289903
CAS No.: 897094-32-5
M. Wt: 197.27 g/mol
InChI Key: MAYDLXRGEMJMDJ-UHFFFAOYSA-N
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Description

1-Cyclopentylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H19NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Scientific Research Applications

1-Cyclopentylpiperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 1-Cyclopentylpiperidine-4-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .

Chemical Reactions Analysis

1-Cyclopentylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Cyclopentylpiperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the piperidine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

1-Cyclopentylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-cyclopentylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(14)9-5-7-12(8-6-9)10-3-1-2-4-10/h9-10H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYDLXRGEMJMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629562
Record name 1-Cyclopentylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897094-32-5
Record name 1-Cyclopentylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Catalytic quantities of p-toluenesulphonic acid (750 mg) and 12.5 ml of glacial acetic acid are added to a solution of ethyl piperidine-4-carboxylate (22.9 g, 145 mmol) and cyclopentanone (13.5 g, 160 mmol) in 400 ml of THF. After stirring at RT for 30 min, sodium triacetoxyborohydride (42 g, 190 mmol) is added in portions. The reaction mixture is stirred at RT for 15 h and, after evaporating, the residue is extracted by shaking with sodium carbonate solution and dichloro-methane. The organic phase is dried, filtered and evaporated. Yield: 32 g of ethyl 1-cyclopentylpiperidine-4-carboxylate. The intermediate compound (1 g, 4.4 mmol) is then hydrolysed, in 10 ml of EtOH, at 80° C. for 15 h with 10 ml of NaOH (5 N). After having been cooled down, the reaction mixture is acidified and the resulting precipitate is filtered off.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
[Compound]
Name
compound
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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